tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-ethynylazetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of a β-amino alcohol with a suitable leaving group under basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, to form various oxidized derivatives.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its azetidine ring is a bioisostere for other nitrogen-containing heterocycles, making it a valuable scaffold in medicinal chemistry for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, while the amino group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-ethynylazetidine-1-carboxylate: Lacks the amino group, making it less versatile in certain reactions.
tert-Butyl 3-aminoazetidine-1-carboxylate:
tert-Butyl 3-amino-3-methylazetidine-1-carboxylate: Contains a methyl group instead of an ethynyl group, altering its chemical properties and reactivity.
Uniqueness
tert-Butyl 3-amino-3-ethynylazetidine-1-carboxylate is unique due to the presence of both an amino and an ethynyl group on the azetidine ring. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
2138148-69-1 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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